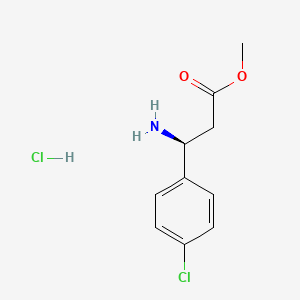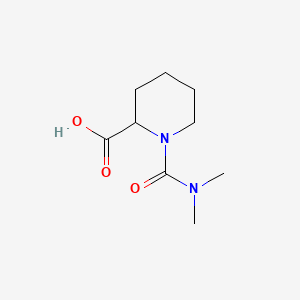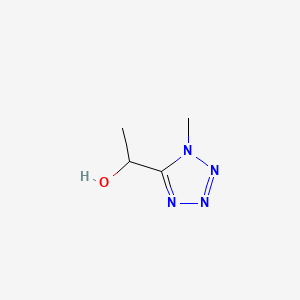
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol” is a derivative of 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl . It has a molecular formula of C2H5N5 and a molecular weight of 99.0946 .
Molecular Structure Analysis
The molecular structure of the base compound, 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
A practical synthesis of 5,5′-Methylene-bis(benzotriazole) highlights the use of methyl nitrite and tetraaminodiphenylmethane in green chemistry. This process is efficient and environmentally benign, showcasing a method for preparing complex chemical structures that could be related to the synthesis or study of compounds like 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol (Gu, Yu, Zhang, & Xu, 2009).
Aromatic Compound Characterization
The study of 1-Octen-3-ol, an aromatic compound, in Melittis melissophyllum L. (Lamiaceae) through gas chromatography illustrates the importance of chemical analysis in understanding the composition and sensory properties of natural products. This research could parallel the interest in characterizing similar compounds like this compound for their potential applications (Maggi, Papa, & Vittori, 2012).
Health and Safety Evaluation
The evaluation of methyl paraben, a compound with similarities in application areas such as preservatives, provides insight into the health aspects and safety of chemical compounds. This research contributes to a broader understanding of the effects of similar chemicals on human health (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Impact Assessment
A review of novel brominated flame retardants discusses their occurrence, environmental fate, and potential risks. This emphasizes the need for comprehensive studies on the impact of chemicals, including those similar to this compound, on the environment and human health (Zuiderveen, Slootweg, & de Boer, 2020).
Neuropharmacology
YM872, a neuroprotective agent, demonstrates the potential of chemical compounds in therapeutic applications, suggesting areas of research where compounds like this compound could be explored for neuroprotective effects (Takahashi et al., 2006).
Wirkmechanismus
- Tetrazoles, including 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, are known to form hydrogen bonds and participate in π-π stacking interactions. These properties suggest potential binding to proteins, enzymes, or receptors .
- Tetrazoles have been investigated for their antiviral, antimicrobial, and antitubercular activities . These effects may involve interference with viral replication, bacterial growth, or host immune responses.
Target of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
1-(1-methyltetrazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-3(9)4-5-6-7-8(4)2/h3,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSODCMVNIIIEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

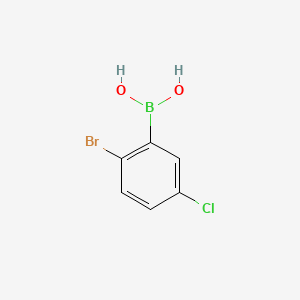

![7-Bromobenzo[d]isoxazol-3-amine](/img/structure/B573109.png)



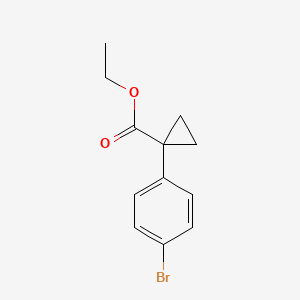
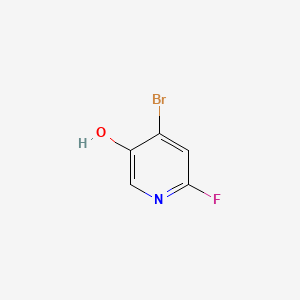
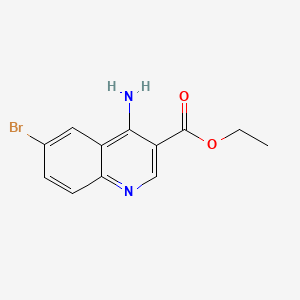
![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)
